Chemical structure and IUPAC name of 3-Quinuclidinyl benzilate
Chemical structure and IUPAC name of 3-Quinuclidinyl benzilate
An In-depth Technical Guide to 3-Quinuclidinyl Benzilate (BZ/QNB)
Abstract
3-Quinuclidinyl benzilate (QNB), a compound existing at the intersection of pharmacology and chemical warfare, presents a unique case study in drug development and international regulation. Initially synthesized for potential therapeutic applications, its potent psychotomimetic and incapacitating effects led to its weaponization under the military designation BZ. This guide provides a comprehensive technical overview of QNB, intended for researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis pathways, detailed pharmacology, mechanism of action, toxicology, and the analytical methodologies required for its detection. By explaining the causality behind its properties and the protocols for its study, this document serves as an authoritative resource on this significant anticholinergic agent.
Introduction and Historical Context
3-Quinuclidinyl benzilate is a potent, synthetic anticholinergic agent first developed by the Swiss pharmaceutical company Hoffman-LaRoche in 1951 during research into anti-spasmodic agents.[1][2][3] While its therapeutic potential was limited, its profound effects on the central nervous system (CNS) did not go unnoticed. By 1959, the United States military began investigating QNB as a nonlethal incapacitating agent, standardizing it in 1961 with the NATO code BZ.[1][2] The goal was to create a chemical agent capable of causing temporary cognitive and physiological impairment, effectively neutralizing enemy combatants without causing fatalities.[4][5]
Despite being weaponized, BZ was never deployed in combat and its stockpiles were eventually destroyed.[4][5] Today, its production and use are strictly controlled under the Chemical Weapons Convention, where it is listed as a Schedule 2 substance.[6][7][8] In the scientific community, QNB remains an invaluable, albeit challenging, pharmacological tool for the study of the cholinergic nervous system, particularly as a high-affinity, non-selective antagonist for muscarinic acetylcholine receptors.[3][5] This guide will explore the multifaceted nature of this compound, from its molecular properties to its systemic effects and analytical detection.
Chemical and Physical Properties
A thorough understanding of QNB begins with its fundamental chemical identity and physical characteristics.
IUPAC Name and Identification
-
IUPAC Name: 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate[1][2][9]
-
CAS Registry Number: 6581-06-2[10]
-
Common Synonyms & Codes: QNB, BZ, EA-2277 (US Army), Substance 78 (Soviet)[1][9][11]
Chemical Structure
QNB is an ester of benzilic acid and the alcohol 3-quinuclidinol.[9] Its structure is characterized by a bulky, rigid bicyclic amine (the quinuclidine moiety) linked via an ester bond to a diphenyl glycolic acid derivative (the benzilate moiety). This specific three-dimensional arrangement is critical for its high-affinity binding to muscarinic receptors.
Physicochemical Data
The physical properties of QNB are critical for its stability, dispersal, and absorption.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₃NO₃ | [1][10] |
| Molar Mass | 337.419 g·mol⁻¹ | [1] |
| Appearance | White crystalline powder | [1][3] |
| Odor | Odorless | [2][9] |
| Taste | Bitter | [1] |
| Melting Point | 164 to 165 °C (327 to 329 °F) | [1] |
| Solubility | Slightly soluble in water; soluble in dilute acids, most organic solvents (e.g., trichloroethylene, dimethylformamide). Insoluble in aqueous alkali. | [1][2][9] |
| Stability | Stable in most solvents. Half-life of 3-4 weeks in moist air. Persistent in soil and water. | [1][2][9] |
Synthesis and Manufacturing
The synthesis of QNB is controlled under the CWC due to its classification as a Schedule 2 substance, with its key precursors also being regulated.[8] The primary synthetic route is a transesterification reaction.
Key Precursors
-
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid): A Schedule 2B precursor.[8]
-
3-Quinuclidinol (1-Azabicyclo[2.2.2]octan-3-ol): A Schedule 2B precursor.[8]
-
Methyl Benzilate: An intermediate often used in the primary synthesis pathway.
Synthetic Pathway: Transesterification
The most common laboratory and industrial synthesis involves the reaction of an alkyl ester of benzilic acid (e.g., methyl benzilate) with 3-quinuclidinol. This reaction is an equilibrium process that must be driven to completion.
-
Causality: The choice of a catalyst, such as metallic sodium or an alkali metal alkoxide (e.g., sodium methylate), is crucial.[12][13] The catalyst deprotonates the hydroxyl group of 3-quinuclidinol, forming a more potent nucleophile (an alkoxide) that readily attacks the electrophilic carbonyl carbon of the methyl benzilate. To drive the equilibrium towards the product (QNB), the low-boiling alcohol byproduct (methanol) is continuously removed from the reaction mixture by distillation.[13] An inert, anhydrous hydrocarbon solvent like heptane or toluene is used to facilitate the reaction at reflux temperatures without participating in side reactions.[12][13]
Experimental Protocol: Synthesis via Transesterification
This protocol is an illustrative example based on published methods and should only be performed in a licensed facility with appropriate safety measures.
-
Preparation: To a reaction vessel equipped with a stirrer and distillation apparatus, add an inert solvent (e.g., anhydrous heptane), 3-quinuclidinol, and methyl benzilate in approximately equimolar amounts.[13]
-
Catalysis: Carefully add the catalyst, such as 7-15 molar percent of metallic sodium relative to the methyl benzilate.[12]
-
Reaction: Heat the mixture to reflux. The methanol byproduct will co-distill with the heptane.[13] Continue the reaction until methanol is no longer produced, indicating the reaction is complete.
-
Workup: Cool the reaction mixture. Add dilute aqueous acid (e.g., HCl) to quench the catalyst and extract the QNB into the aqueous phase as its acid salt.
-
Isolation: Separate the aqueous layer. Slowly add a base (e.g., sodium carbonate solution) to the aqueous layer until the pH is between 8 and 11.[13] The free base of QNB will precipitate as a solid.
-
Purification: Filter the solid precipitate, wash with water, and dry. Recrystallization from a suitable solvent like acetonitrile can be performed for further purification.
Pharmacology and Mechanism of Action
QNB's effects are a direct result of its interaction with the cholinergic system.
Pharmacodynamics: Muscarinic Receptor Antagonism
QNB is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[4][14][15] It exhibits high affinity for all five subtypes (M1-M5).[3]
-
Mechanism: In a healthy synapse, the neurotransmitter acetylcholine (ACh) binds to postsynaptic mAChRs, propagating a signal. QNB, due to its structural similarity to ACh, also binds to these receptors but does not activate them. By competitively occupying the binding sites, it prevents ACh from binding, thereby blocking cholinergic neurotransmission.[2][14] This blockade occurs in both the CNS and the peripheral nervous system (PNS).[4][9]
Pharmacokinetics
-
Absorption: QNB is effectively absorbed via inhalation when dispersed as an aerosol, which is the primary route for military applications.[14] It can also be absorbed through the gastrointestinal tract and, if dissolved in an appropriate solvent, through the skin.[2][14]
-
Distribution: As a lipophilic molecule, QNB readily crosses the blood-brain barrier, which is essential for its potent central effects.[4][14]
-
Metabolism: The primary metabolic pathway is the hydrolysis of the ester bond, breaking QNB down into its constituent precursors: 3-quinuclidinol (Q) and benzilic acid (BA).[16][17][18]
-
Excretion: The parent compound and its metabolites are excreted in the urine. Only a small fraction of the original dose is excreted as unmetabolized QNB.[16][17] The onset of symptoms is typically between 30 minutes and a few hours, with the effects lasting for up to 70-96 hours due to the compound's high receptor affinity and slow dissociation.[4][5]
Toxicology and Clinical Effects
Exposure to QNB produces a classic anticholinergic toxidrome, characterized by a wide range of debilitating central and peripheral effects.[1]
The Anticholinergic Toxidrome
-
Central Nervous System Effects: The blockade of central mAChRs leads to a state of delirium.[14] This is characterized by profound confusion, disorientation, agitation, and an inability to perform basic tasks.[4][9] Vivid, and often frightening, auditory and visual hallucinations are common.[4] Cognitive functions, including memory and attention, are severely impaired.[1]
-
Peripheral Nervous System Effects: The blockade of peripheral mAChRs results in:
-
Ocular: Mydriasis (dilated pupils) and cycloplegia (paralysis of the ciliary muscle), leading to blurred vision and loss of accommodation.[9]
-
Secretory Glands: Severe xerostomia (dry mouth) and anhidrosis (inability to sweat).[4][9]
-
Cardiovascular: Tachycardia (rapid heart rate) and cutaneous vasodilation (flushed skin).[4][9]
-
Thermoregulation: Hyperthermia (elevated body temperature) due to the combination of central effects and the inability to dissipate heat via sweating.[9]
-
Other: Urinary retention and paralytic ileus (decreased intestinal motility).[9]
-
Quantitative Toxicity Data
A key feature of BZ as a chemical agent is its high safety margin, meaning the dose required for incapacitation is far lower than the dose required to be lethal.[2][9]
| Parameter | Value | Route | Reference(s) |
| ID₅₀ (Median Incapacitating Dose) | 0.00616 mg/person | Intravenous | [2][9] |
| ICt₅₀ (Median Incapacitating Dosage) | ~110 mg·min/m³ | Inhalation | [2][4] |
| LCt₅₀ (Median Lethal Dosage) | 3,800 - 41,300 mg·min/m³ (estimated) | Inhalation | [2] |
| Safety Margin (ICt₅₀ / LCt₅₀) | ~40-fold (range 32-384) | - | [2][9] |
Medical Management
The primary treatment for QNB intoxication is supportive care and the administration of a specific antidote. The antidote of choice is a reversible acetylcholinesterase inhibitor, such as physostigmine.[2][14]
-
Mechanism of Antidote: Physostigmine inhibits the enzyme that breaks down acetylcholine in the synapse. This leads to an increase in the concentration of acetylcholine, which can then more effectively compete with QNB at the muscarinic receptor sites, partially overcoming the blockade and reversing the symptoms.[2][14]
Analytical Methodologies
Verifying exposure to QNB requires sensitive and specific analytical methods capable of detecting the parent compound and its major metabolites in biological samples.
Target Analytes and Matrices
-
Matrices: Urine and blood plasma are the most common biological samples for analysis.[16][19]
-
Analytes:
-
3-Quinuclidinyl benzilate (QNB)
-
3-Quinuclidinol (Q)
-
Benzilic Acid (BA)
-
Protocol: Isotope Dilution GC-MS for Urine Analysis
This method is a gold standard for the confirmatory analysis of QNB exposure.[16][17]
-
Sample Preparation (Solid-Phase Extraction):
-
Take a 20 mL urine sample and make it basic.[17]
-
Pass the sample through a C18 solid-phase extraction (SPE) cartridge. QNB and its metabolites will be retained on the solid phase.
-
Wash the cartridge with water and a 40% acetonitrile solution to remove interferences.[17]
-
Elute the target analytes from the cartridge with methanol.[17]
-
Evaporate the eluent to dryness.
-
-
Derivatization:
-
Causality: QNB's metabolites, particularly benzilic acid, are polar and not sufficiently volatile for gas chromatography. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers, making the analytes volatile and thermally stable for GC analysis.[16][17]
-
Reconstitute the dried extract in a derivatizing agent to form the TMS derivatives of all three analytes.[17]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use an isotope-labeled internal standard (e.g., 3-quinuclidinyl-¹⁸O-benzilate-d₅) for accurate quantification via isotope dilution.[17]
-
Operate the mass spectrometer in Single Ion Monitoring (SIM) mode to look for characteristic fragment ions, enhancing sensitivity and specificity. For BZ-TMS, a key fragment is m/z 255.[17]
-
-
Quantification:
Alternative Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an increasingly common alternative that offers high sensitivity and often does not require derivatization, simplifying sample preparation. It has been successfully validated for the determination of QNB in rat plasma with a limit of quantification of 0.5 ng/mL.[19]
Regulatory and Handling Considerations
-
Chemical Weapons Convention (CWC): QNB is explicitly listed as a Schedule 2 toxic chemical.[6][8] Any facility producing, processing, or consuming QNB above certain thresholds must declare these activities to the Organisation for the Prohibition of Chemical Weapons (OPCW) and is subject to international inspection.[6]
-
Handling: As a potent anticholinergic compound, QNB must be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. All work should be conducted in a certified chemical fume hood to prevent accidental inhalation or exposure.
Conclusion
3-Quinuclidinyl benzilate occupies a unique position in chemical history. Born from pharmaceutical research, its potent ability to disrupt the human central nervous system led to its classification as a military incapacitating agent. While its use as a weapon has been relegated to the past, its role in science continues. For researchers, QNB remains a powerful, if challenging, tool for probing the intricacies of the muscarinic cholinergic system. Its study provides critical insights into the roles of acetylcholine in cognition, memory, and physiological regulation. A comprehensive understanding of its chemistry, synthesis, pharmacology, and analysis, as detailed in this guide, is essential for its safe and effective use in advancing neuropharmacological research and for maintaining vigilance against its potential misuse.
References
-
3-Quinuclidinyl benzilate. (n.d.). Military Wiki - Fandom. Retrieved from [Link]
-
3-Quinuclidinyl benzilate. (n.d.). Wikipedia. Retrieved from [Link]
-
3-Quinuclidinyl benzilate. (n.d.). Grokipedia. Retrieved from [Link]
-
Misik, J. (2013). MILITARY INCAPACITATING AGENT BZ (3-QUINUCLIDINYL BENZILATE) - PAST, PRESENT AND FUTURE. Vojenské zdravotnické listy, 82(4), 164-169. Retrieved from [Link]
-
List of Schedule 2 substances (CWC). (n.d.). Wikipedia. Retrieved from [Link]
-
Byrd, G. D., Sniegoski, L. T., & White, E. (1992). Determination of 3-quinuclidinyl benzilate (QNB) and its major metabolites in urine by isotope dilution gas chromatography/mass spectrometry. Journal of analytical toxicology, 16(3), 182–187. Retrieved from [Link]
-
Schedule 2 Chemical Agent: Legal Definition & Overview. (n.d.). US Legal. Retrieved from [Link]
-
Fusek, J., & Bajgar, J. (2015). Psychotomimetic Agent BZ (3-Quinuclidinyl Benzilate). Handbook of Toxicology of Chemical Warfare Agents, 315-326. Retrieved from [Link]
- Fusek, J., Bajgar, J., Kassa, J., Kuca, K., & Jun, D. (2009). Psychomimetic Agent BZ (3-quinuclidinyl benzilate). In R. C. Gupta (Ed.), Handbook of Toxicology of Chemical Warfare Agents (pp. 315-326). Academic Press.
-
Byrd, G. D., Sniegoski, L. T., & White V, E. (1988). Determination of 3-Quinuclidinyl Benzilate in Urine. Journal of Research of the National Bureau of Standards, 93(3), 433. Retrieved from [Link]
-
Schedule 2 Chemicals. (n.d.). National Authority Chemical Weapons Convention. Retrieved from [Link]
-
3-Quinuclidinyl benzilate. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Kunešová, G., Nováková, L., Holčapek, M., Kolář, M., & Hrabinová, M. (2020). Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples. Drug testing and analysis, 12(2), 268–274. Retrieved from [Link]
-
CWC Schedule 2 - Types of Substances. (2012). University of Warwick. Retrieved from [Link]
- Kabalka, G. W., & Goodman, M. M. (1995). Stannylated 3-quinuclidinyl benzilates and methods of preparing radiohalogenated derivatives. U.S. Patent No. 5,569,447. Washington, DC: U.S. Patent and Trademark Office.
-
Kabalka, G. W., Mathur, S. B., & Gai, Y. Z. (1990). SYNTHESIS OF 3-QUINUCLIDINYL BENZILATE DERIVATIVES. Organic Preparations and Procedures International, 22(1), 87-92. Retrieved from [Link]
-
Schedule 2. (n.d.). Organisation for the Prohibition of Chemical Weapons. Retrieved from [Link]
-
Woodburn, A. (2025). BZ 3-Quinuclidinyl Benzilate. Prezi. Retrieved from [Link]
-
Kuchař, M., Hrabinová, M., & Karasová, J. Z. (2018). Chemical structure of 3-quinuclidinyl benzilate (QNB). ResearchGate. Retrieved from [Link]
-
Byrd, G. D., Sniegoski, L. T., & White, E. (1988). Determination of 3-quinuclidinyl benzilate in urine. NIST Digital Archives. Retrieved from [Link]
-
3-quinuclidinyl-benzilate. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels. National Academies Press (US). Retrieved from [Link]
-
Byrd, G. D., Sniegoski, L. T., & White, E. (1988). Determination of 3-Quinuclidinyl Benzilate in Urine. ResearchGate. Retrieved from [Link]
- Zeid, I., & Ismail, M. (1975). Preparation of 3-quinuclidinyl benzilate. U.S. Patent No. 3,899,497. Washington, DC: U.S. Patent and Trademark Office.
- Meyer, R. B. (1964). Process for making 3-quinuclidinyl benzilate. U.S. Patent No. 3,118,896. Washington, DC: U.S. Patent and Trademark Office.
-
3-Quinuclidinyl benzilate. (n.d.). PubChem. Retrieved from [Link]
-
Mass spectrum of 3-Quinuclidinyl benzilate. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Van Den Dool and Kratz RI data for 3-Quinuclidinyl benzilate. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
3-quinuclidinyl-benzilate. (n.d.). Wikidata. Retrieved from [Link]
Sources
- 1. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 2. military-history.fandom.com [military-history.fandom.com]
- 3. 3-Quinuclidinyl Benzilate (BZ) [benchchem.com]
- 4. mmsl.cz [mmsl.cz]
- 5. grokipedia.com [grokipedia.com]
- 6. List of Schedule 2 substances (CWC) - Wikipedia [en.wikipedia.org]
- 7. legal-resources.uslegalforms.com [legal-resources.uslegalforms.com]
- 8. Schedule 2 | OPCW [opcw.org]
- 9. 3-Quinuclidinyl benzilate [medbox.iiab.me]
- 10. 3-Quinuclidinyl benzilate [webbook.nist.gov]
- 11. 3-quinuclidinyl-benzilate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. US3899497A - Preparation of 3-quinuclidinyl benzilate - Google Patents [patents.google.com]
- 13. US3118896A - Process for making 3-quinuclidinyl benzilate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of 3-quinuclidinyl benzilate (QNB) and its major metabolites in urine by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of 3-Quinuclidinyl Benzilate in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
